molecular formula C10H13FO B035819 2-Fluoro-1-isopropyl-4-methoxybenzene CAS No. 1262414-96-9

2-Fluoro-1-isopropyl-4-methoxybenzene

Cat. No.: B035819
CAS No.: 1262414-96-9
M. Wt: 168.21 g/mol
InChI Key: NMJIACNUHDGPOP-UHFFFAOYSA-N
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Description

2-Fluoro-1-isopropyl-4-methoxybenzene is an organic compound with the molecular formula C10H13FO It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, an isopropyl group, and a methoxy group

Preparation Methods

The synthesis of 2-Fluoro-1-isopropyl-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is alkylated with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable base. The fluorine atom is usually introduced through halogen exchange reactions using fluorinating agents like hydrogen fluoride or a fluorine-containing reagent .

Chemical Reactions Analysis

2-Fluoro-1-isopropyl-4-methoxybenzene undergoes various chemical reactions, including:

Scientific Research Applications

2-Fluoro-1-isopropyl-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-1-isopropyl-4-methoxybenzene involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The isopropyl and methoxy groups can affect the compound’s hydrophobicity and electronic properties, further modulating its biological activity .

Comparison with Similar Compounds

2-Fluoro-1-isopropyl-4-methoxybenzene can be compared with other benzene derivatives such as:

These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-fluoro-4-methoxy-1-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-7(2)9-5-4-8(12-3)6-10(9)11/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJIACNUHDGPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10609048
Record name 2-Fluoro-4-methoxy-1-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262414-96-9
Record name 2-Fluoro-4-methoxy-1-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10609048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The solution of 2-(2-fluoro-4-methoxyphenyl)propan-2-ol in IPAC (500 ml, 451 mmol) and diphenyl sulfide (0.151 ml, 0.901 mmol) were combined in a hydrogenation shaker. The reaction mixture was purged with nitrogen/vacuum cycles, and 5% palladium on carbon (7.67 g, 1.802 mmol) was added, followed by TFA (17.36 ml, 225 mmol). Hydrogenation was conducted at 60° C. under 50 psig pressures for 12 h. The catalyst was removed by filtration through a 1 inch plug of Solka-Floc® powdered cellulose and rinsed with IPAC (49.8 ml). The filtrate was assayed and was found to contain 76 g of the desired product, which corresponds to a quantitative yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.151 mL
Type
reactant
Reaction Step Two
Name
Quantity
17.36 mL
Type
reactant
Reaction Step Three
Quantity
7.67 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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